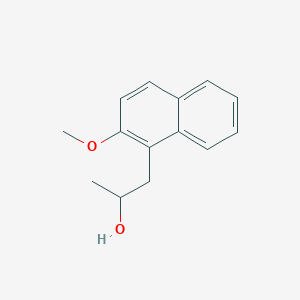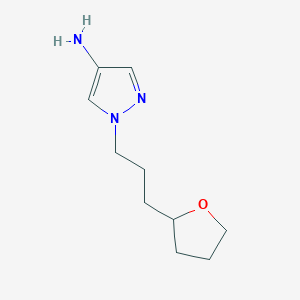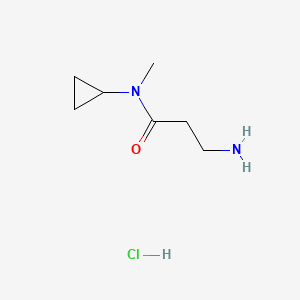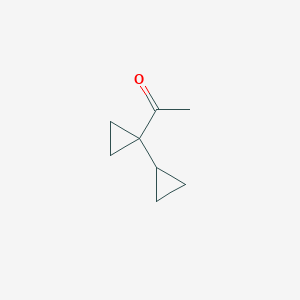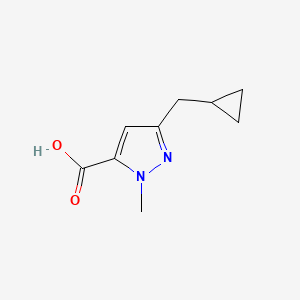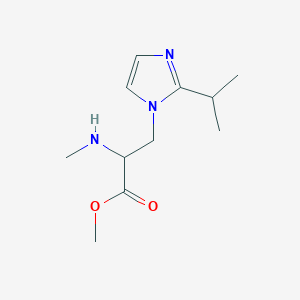
Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Alkylation: The imidazole ring is then alkylated with isopropyl bromide to introduce the isopropyl group.
Esterification: The resulting compound undergoes esterification with methyl chloroformate to form the methyl ester.
Amination: Finally, the compound is aminated with methylamine to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction may produce reduced imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the isopropyl group.
Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Contains an ethyl group instead of an isopropyl group.
Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(ethylamino)propanoate: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the isopropyl group and the methylamino group in Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate may confer unique biological activities and chemical properties compared to its analogs. These structural differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
methyl 2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)10-13-5-6-14(10)7-9(12-3)11(15)16-4/h5-6,8-9,12H,7H2,1-4H3 |
InChIキー |
YJSKYNBTWFTUKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CN1CC(C(=O)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



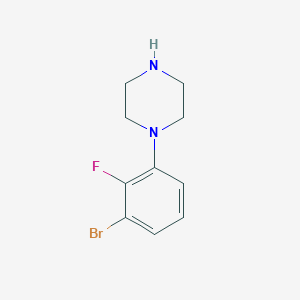
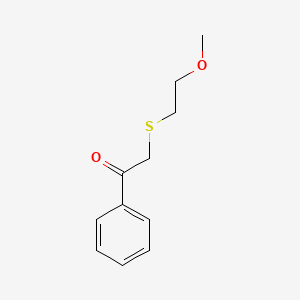
![5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)

